molecular formula C18H22N6O B2606825 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2201174-42-5

3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B2606825
CAS No.: 2201174-42-5
M. Wt: 338.415
InChI Key: BMXGMQPGQNIQMV-UHFFFAOYSA-N
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Description

3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine is a complex organic compound featuring a pyridine ring substituted with a methoxy group and a piperidine ring, which is further substituted with a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazolopyrimidine moiety, potentially reducing it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while substitution of the methoxy group could introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.

    Biological Research: The compound can serve as a probe to study various biological pathways, especially those involving pyridine and triazolopyrimidine derivatives.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety can mimic nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The piperidine ring may enhance binding affinity to certain receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine
  • 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)ethoxy]pyridine

Uniqueness

Compared to similar compounds, 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine may offer unique advantages in terms of binding affinity and specificity due to the specific positioning of its functional groups. This can result in enhanced biological activity and selectivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-7-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-13-4-3-7-19-17(13)25-11-15-5-8-23(9-6-15)16-10-14(2)22-18-20-12-21-24(16)18/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXGMQPGQNIQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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